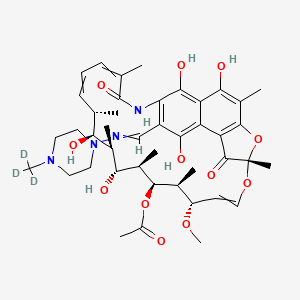
Rifampicine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rifampicin-d3 is a deuterated form of rifampicin, an antibiotic used to treat several types of bacterial infections, including tuberculosis, Mycobacterium avium complex, leprosy, and Legionnaires’ disease . The deuterium atoms in Rifampicin-d3 replace hydrogen atoms, making it useful in pharmacokinetic studies to track the drug’s metabolism and distribution in the body.
Applications De Recherche Scientifique
Rifampicin-d3 is extensively used in scientific research due to its unique properties:
Chemistry: Used in studies to understand the drug’s stability and reactivity.
Biology: Helps in tracking the drug’s distribution and metabolism in biological systems.
Medicine: Used in pharmacokinetic studies to improve drug formulations and dosing regimens.
Industry: Employed in quality control and analytical testing of pharmaceutical products
Analyse Biochimique
Biochemical Properties
Rifampicin-d3, like its parent compound rifampicin, is a rifamycin antibiotic and an inhibitor of bacterial RNA polymerase . It inhibits the growth of M. tuberculosis H37Rv in mouse peritoneal macrophages . It also interacts with various species of Staphylococcus, Streptococcus, Haemophilus, and Neisseria .
Cellular Effects
Rifampicin-d3, through its parent compound rifampicin, has significant effects on various types of cells and cellular processes . It influences cell function by affecting cellular functions such as iron acquisition, DNA repair, aerobic respiration, and carbon metabolism .
Molecular Mechanism
Rifampicin-d3 shares the same molecular mechanism as rifampicin. It acts by activating the nuclear pregnane X receptor, which in turn affects cytochromes P450, glucuronosyltransferases, and p-glycoprotein activities . This pattern of action may explain many of the rifampicin inducing drug-drug interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of rifampicin-d3 can change over time . For example, a study showed that the efficacy of rifampicin strongly relies on cellular functions, including iron acquisition, DNA repair, aerobic respiration, and carbon metabolism .
Dosage Effects in Animal Models
In animal models, the effects of rifampicin-d3 can vary with different dosages . For example, a study showed that an intensified high-dose rifampicin-containing regimen significantly improved bactericidal activity for TB meningitis over the first-line, standard-dose rifampicin regimen, without an increase in intracerebral inflammation .
Metabolic Pathways
Rifampicin-d3 is involved in several metabolic pathways. For example, it has been found to be associated with pyrimidine, purine, arginine, phenylalanine, tyrosine, and tryptophan metabolic pathways .
Transport and Distribution
Rifampicin-d3, like rifampicin, is transported and distributed within cells and tissues . For example, a study showed that rifampicin can act on a pattern: rifampicin activates the nuclear pregnane X receptor that in turn affects cytochromes P450, glucuronosyltransferases and p-glycoprotein activities .
Subcellular Localization
Given that it shares the same molecular mechanism as rifampicin, it is likely that it also localizes in the same subcellular compartments as rifampicin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Rifampicin-d3 is synthesized starting from rifamycin S and tert-butylamine. The process involves two main steps: formation of rifamycin oxazine and its subsequent ring-opening by 1-amino-4-methyl piperazine . This method has been optimized to improve yield and reduce the use of expensive reagents.
Industrial Production Methods
Industrial production of rifampicin, including its deuterated form, often employs continuous flow synthesis. This method enhances efficiency and reduces costs by coupling reaction steps and purification in a microreactor, achieving a 67% overall yield .
Analyse Des Réactions Chimiques
Types of Reactions
Rifampicin-d3 undergoes various chemical reactions, including:
Oxidation: Rifampicin can be oxidized to form rifampin quinone.
Reduction: Reduction reactions can convert rifampicin to its reduced forms.
Substitution: Substitution reactions involve replacing functional groups on the rifampicin molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, often involving nucleophilic reagents.
Major Products
Oxidation: Rifampin quinone.
Reduction: Reduced rifampicin derivatives.
Substitution: Various substituted rifampicin analogs.
Mécanisme D'action
Rifampicin-d3 works by binding to the beta-subunit of microbial DNA-dependent RNA polymerase, inhibiting the enzyme and impeding RNA synthesis . This action reduces the affinity of RNA polymerase for short RNA transcripts, effectively halting bacterial replication. It does not affect mammalian RNA polymerase, making it specific to bacterial cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Rifampicin: The non-deuterated form, widely used in clinical settings.
Rifabutin: Another rifamycin antibiotic, used primarily for Mycobacterium avium complex infections.
Rifapentine: Used in the treatment of tuberculosis, with a longer half-life than rifampicin.
Uniqueness
Rifampicin-d3’s deuterium atoms make it particularly useful in pharmacokinetic studies, providing more accurate tracking of the drug’s metabolism and distribution compared to its non-deuterated counterparts .
Propriétés
IUPAC Name |
[(7S,11S,12S,13S,14R,15R,16R,17S,18S)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[[4-(trideuteriomethyl)piperazin-1-yl]iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H58N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)39(58-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,45,55)/t21-,23-,24+,25+,29-,34-,35+,39+,43-/m0/s1/i9D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXXHWHPUNPDRT-LGNOTXDQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)N=CC2=C3C(=C4C(=C2O)C5=C(C(=C4O)C)O[C@@](C5=O)(OC=C[C@@H]([C@@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](C=CC=C(C(=O)N3)C)C)O)C)O)C)OC(=O)C)C)OC)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H58N4O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
826.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
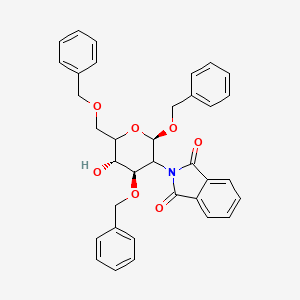
![2-((4AR,6R,7R,8R,8aS)-6-(benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B1140531.png)
![[(2R,3S,4R,5R,6R)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B1140533.png)
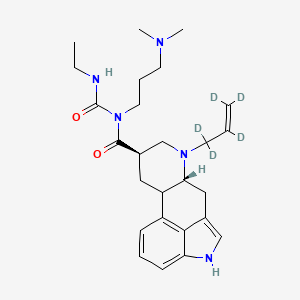
![3,3,4-trideuterio-5-[(3S,5R,8R,9S,10S,12R,13S,14S,17S)-3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]furan-2-one](/img/structure/B1140535.png)

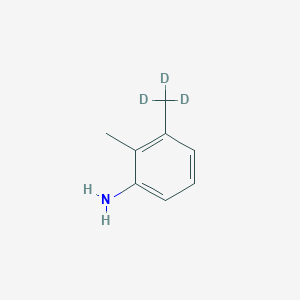
![tert-Butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-mesylaminopyrimidin-5-yl]-(3R,5S)-isopropylidine-(E)-6-heptenoate](/img/structure/B1140540.png)
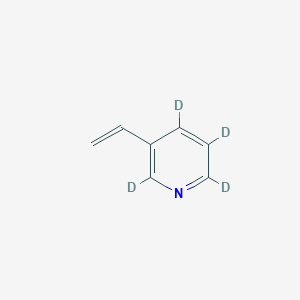

![4-[1-(4-Iodophenyl)-5-(2,4-dinitrophenyl)-formaz-3-yl]-1,3-benzene Disulfonate, Disodium Salt](/img/structure/B1140545.png)
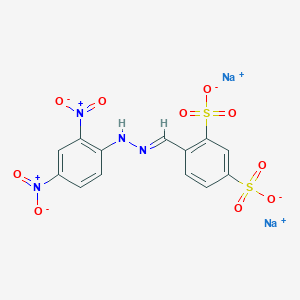
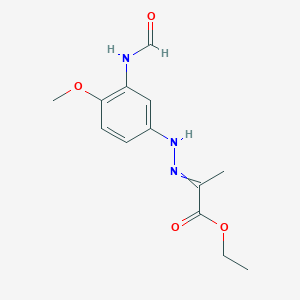
![(7S,11S,12S,13S,14R,15R,16R,17S,18S)-1'-tert-butyl-2,13,15,17,32-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-6,23-dione](/img/structure/B1140550.png)
